Cas no 1049516-13-3 (N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
1049516-13-3 structure
商品名:N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS番号:1049516-13-3
MF:C14H14ClN3O2
メガワット:291.732861995697
CID:5763089

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-1-ethyl-1,6-dihydro-6-oxo-
    • N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • インチ: 1S/C14H14ClN3O2/c1-2-18-13(19)8-7-12(17-18)14(20)16-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,20)
    • InChIKey: JNROZJZPYOXPRW-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCC2=CC=CC=C2Cl)=O)=NN(CC)C(=O)C=C1

計算された属性

  • せいみつぶんしりょう: 291.077
  • どういたいしつりょう: 291.077
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 448
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8A^2

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.06±0.20(Predicted)

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5319-0290-2μmol
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
2μmol
$85.5 2023-09-10
Life Chemicals
F5319-0290-3mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
3mg
$94.5 2023-09-10
Life Chemicals
F5319-0290-10mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
10mg
$118.5 2023-09-10
Life Chemicals
F5319-0290-2mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
2mg
$88.5 2023-09-10
Life Chemicals
F5319-0290-5mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
5mg
$103.5 2023-09-10
Life Chemicals
F5319-0290-4mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
4mg
$99.0 2023-09-10
Life Chemicals
F5319-0290-20mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
20mg
$148.5 2023-09-10
Life Chemicals
F5319-0290-20μmol
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
20μmol
$118.5 2023-09-10
Life Chemicals
F5319-0290-10μmol
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
10μmol
$103.5 2023-09-10
Life Chemicals
F5319-0290-1mg
N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1049516-13-3
1mg
$81.0 2023-09-10

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 関連文献

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamideに関する追加情報

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 1049516-13-3): An Overview of a Promising Compound in Medicinal Chemistry

N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 1049516-13-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, pharmacological properties, and recent research advancements associated with this compound.

The chemical structure of N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is particularly noteworthy. It consists of a pyridazine core with a chlorophenylmethyl substituent and an ethyl group attached to the nitrogen atom of the carboxamide moiety. The presence of these functional groups imparts unique physicochemical properties to the molecule, which are crucial for its biological activities. The pyridazine ring is known for its versatility in forming hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to various biological targets.

Several synthetic routes have been developed for the preparation of N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. One common approach involves the condensation of 6-chloropyridazinone with an appropriate amine derivative. This method typically yields high purity and good yields, making it suitable for large-scale production. Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve overall efficiency. These synthetic methods have been extensively studied and optimized to ensure reproducibility and scalability.

The pharmacological properties of N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been extensively investigated in both in vitro and in vivo models. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to modulate the activity of key enzymes involved in inflammatory pathways, such as COX and LOX.

Beyond its anti-inflammatory properties, N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has also demonstrated potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. Furthermore, it has exhibited synergistic effects when combined with other anticancer drugs, suggesting its potential as a combination therapy.

In addition to its therapeutic applications, N-[(2-chlorophenyl)methyl]-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has also been explored for its potential use in diagnostic imaging. Its ability to cross cell membranes and accumulate in specific tissues makes it a promising candidate for developing targeted imaging agents. Recent studies have focused on conjugating this compound with fluorescent or radioactive labels to enhance its imaging capabilities.

The safety profile of N-[(2-chlorophenyl)methyl]-1-ethyl-6-o xo - 1 , 6 - dihydropyridazine - 3 - carboxamide is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support its potential for further clinical development.

Recent advancements in computational chemistry have also contributed to our understanding of N - [ ( 2 - chlorophenyl ) methyl ] - 1 - ethyl - 6 - oxo - 1 , 6 - dihydropyridazine - 3 - carboxamide. Molecular docking studies have provided insights into its binding modes with various protein targets, helping to rationalize its biological activities at the molecular level. These computational tools have also facilitated the design of novel analogs with improved potency and selectivity.

In conclusion, N - [ ( 2 - chlorophenyl ) methyl ] - 1 - ethyl - 6 - oxo - 1 , 6 - dihydropyridazine - 3 - carboxamide (CAS No. 1049516 - 13 - 3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new applications and optimize its therapeutic profile, this compound is poised to play a significant role in advancing the treatment of various diseases.

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